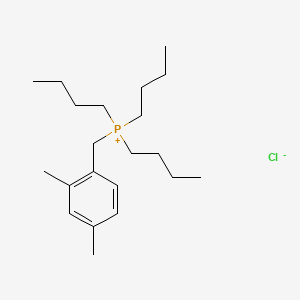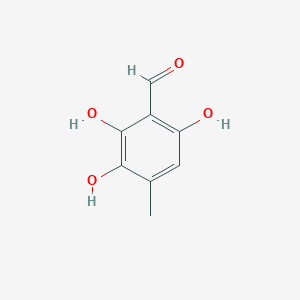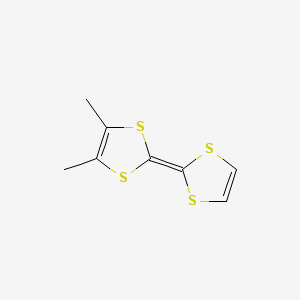
Dimethyltetrathiafulvalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyltetrathiafulvalene is an organosulfur compound belonging to the tetrathiafulvalene family. It is known for its unique electronic properties, making it a significant subject of study in materials science and chemistry. The compound has been utilized in the preparation of charge transfer complexes and has shown potential in various applications, including organic electronics and superconductors .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyltetrathiafulvalene can be synthesized through electrochemical oxidation and co-crystallization with various inorganic anions. One common method involves the use of tetrathiafulvalene derivatives as starting materials, which undergo partial chemical oxidation to form the desired compound . The synthesis typically requires controlled conditions, including specific temperatures and solvents, to ensure the formation of high-purity crystals.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using electrochemical techniques. The process involves the careful control of reaction parameters to achieve the desired product yield and purity .
化学反応の分析
Types of Reactions: Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s electronic properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like nitrite anions and reducing agents such as tetracyanoquinodimethane. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various charge transfer complexes and radical cation salts. These products exhibit unique electronic properties, making them valuable in the study of organic conductors and superconductors .
科学的研究の応用
In chemistry, it is used to prepare charge transfer complexes that exhibit metallic conductivity and superconductivity . In biology and medicine, the compound’s electronic properties are being explored for potential use in biosensors and other diagnostic tools . Additionally, dimethyltetrathiafulvalene has shown promise in the development of organic electronic devices, including transistors and photovoltaic cells .
作用機序
The mechanism of action of dimethyltetrathiafulvalene involves its ability to undergo redox reactions, which alter its electronic properties. The compound interacts with various molecular targets, including inorganic anions and organic acceptors, to form charge transfer complexes. These interactions are facilitated by the compound’s unique electronic structure, which allows for efficient electron transfer and conductivity .
類似化合物との比較
Dimethyltetrathiafulvalene is similar to other tetrathiafulvalene derivatives, such as tetrathiafulvalene itself and its substituted variants. this compound is unique due to its specific electronic properties and the ability to form stable charge transfer complexes with a wide range of acceptors . Other similar compounds include tetracyanoquinodimethane and various quinone derivatives, which also exhibit interesting electronic properties but differ in their chemical reactivity and stability .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique electronic properties and ability to form stable charge transfer complexes make it a valuable subject of study in materials science, chemistry, and beyond. Continued research into its synthesis, reactions, and applications will likely yield further insights and innovations.
特性
CAS番号 |
62024-60-6 |
|---|---|
分子式 |
C8H8S4 |
分子量 |
232.4 g/mol |
IUPAC名 |
2-(1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C8H8S4/c1-5-6(2)12-8(11-5)7-9-3-4-10-7/h3-4H,1-2H3 |
InChIキー |
BTQDPOVTMFCMKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C2SC=CS2)S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


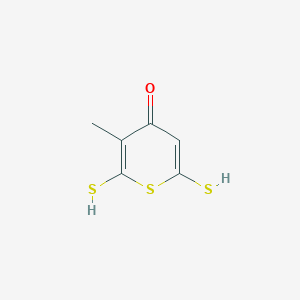
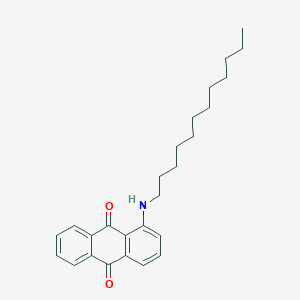

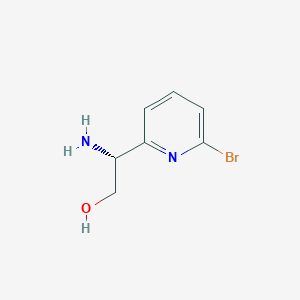
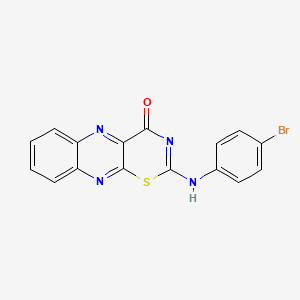
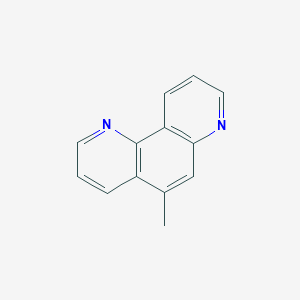
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

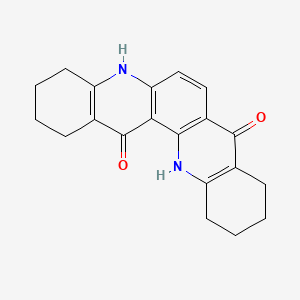


![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
